molecular formula C16H16ClN3O3 B1238776 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol

2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol

Cat. No. B1238776
M. Wt: 333.77 g/mol
InChI Key: QSFBNMBEIQKORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]phenol is a member of piperazines.

Scientific Research Applications

Synthesis and Characterization

  • A study by Wang Xu-heng (2013) discusses the synthesis of a key intermediate of Posaconazole, related to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol. The compound is synthesized from 1-Methoxy-4-amino-benzene and N,N-bis(2-chloroethyl)-4-nitroaniline, highlighting the importance of this chemical in pharmaceutical intermediate production.

Pharmacological Effects

  • Research by A. Ashimori et al. (1991) explores the synthesis and pharmacological effects of optically active derivatives of a compound similar to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol. This research shows the potential applications of such compounds in pharmacology, especially in the development of antihypertensive drugs.

Chemical Properties and Catalytic Kinetics

  • A study by Yanwei Ren et al. (2011) investigates a novel asymmetric di-Ni(II) system using a compound structurally related to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol. The research provides insight into the physicochemical properties and catalytic kinetics of such compounds, indicating their potential in catalysis and material science.

Modification for Biological Effects

  • The modification of a similar compound to enhance its biological effect is discussed in a paper by I. V. Galkina et al. (2014). This research demonstrates how chemical modifications can retain pharmacophoric groups while enhancing solubility, relevant to drug design and development.

Synthesis and Biological Activities

  • Research on the synthesis and biological activities of similar compounds is reported by R. Sakoda et al. (1992). This study explores the synthesis of calcium antagonists, showcasing the role of such compounds in the development of cardiovascular drugs.

Inhibitors for Receptor Phosphorylation

  • A 2002 study by K. Matsuno et al. describes the synthesis of quinazoline derivatives, related to 2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol, as potent inhibitors of platelet-derived growth factor receptor phosphorylation, indicating their potential in treating atherosclerosis and other proliferative disorders.

properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]phenol

InChI

InChI=1S/C16H16ClN3O3/c17-12-5-6-13(15(11-12)20(22)23)18-7-9-19(10-8-18)14-3-1-2-4-16(14)21/h1-6,11,21H,7-10H2

InChI Key

QSFBNMBEIQKORM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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